N'-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide
Overview
Description
N’-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a cyano group, and a dimethylimidoformamide moiety
Preparation Methods
The synthesis of N’-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic addition reaction.
Formation of the Dimethylimidoformamide Moiety: This step involves the reaction of the intermediate compound with dimethylformamide under specific conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
N’-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
N’-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide can be compared with other triazole derivatives, such as:
1-Benzyl-4-cyano-1H-1,2,3-triazole: This compound shares the triazole ring and cyano group but lacks the dimethylimidoformamide moiety.
4-Cyano-1H-1,2,3-triazole: This compound has the triazole ring and cyano group but lacks the benzyl and dimethylimidoformamide groups.
1-Benzyl-1H-1,2,3-triazole: This compound has the triazole ring and benzyl group but lacks the cyano and dimethylimidoformamide groups.
The uniqueness of N’-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(3-benzyl-5-cyanotriazol-4-yl)-N,N-dimethylmethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-18(2)10-15-13-12(8-14)16-17-19(13)9-11-6-4-3-5-7-11/h3-7,10H,9H2,1-2H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMCHUTUNVOTQR-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(N=NN1CC2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(N=NN1CC2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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